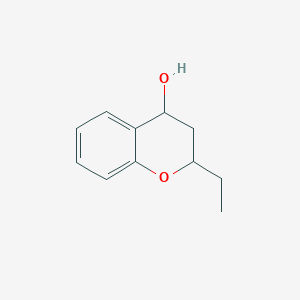

2-Ethyl-4-chromanol

Description

Structure

3D Structure

Properties

CAS No. |

1481-94-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-ethyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C11H14O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-6,8,10,12H,2,7H2,1H3 |

InChI Key |

IOYMHUMHEGERFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(C2=CC=CC=C2O1)O |

Origin of Product |

United States |

In Vitro Biological Activities and Mechanistic Investigations of 2 Ethyl 4 Chromanol and Its Analogues

Antioxidant Mechanisms of Action

Chromanol compounds, including 2-Ethyl-4-chromanol, are recognized for their antioxidant capabilities, primarily through the reduction of oxygen-centered radicals. researchgate.net The efficiency of these compounds is dictated by the kinetics of their reactions with radicals and the subsequent fate of the antioxidant-derived radicals. acs.org

Radical Scavenging Properties and Kinetic Studies

The core of the antioxidant activity of chromanols lies in their ability to scavenge free radicals. This process involves the donation of a hydrogen atom from the phenolic hydroxyl group on the chromanol ring to a radical, thereby neutralizing it. mdpi.com Kinetic studies, often employing techniques like stopped-flow photometry and electron spin resonance (ESR) spectroscopy, are crucial for quantifying the radical scavenging efficiency of these compounds. researchgate.netacs.org

One key area of investigation is the comparison of novel synthetic chromanols to established antioxidants like α-tocopherol. For example, a dimeric twin-chromanol was found to possess superior radical scavenging properties and a slower disproportionation rate of its corresponding radical compared to α-tocopherol. acs.org Furthermore, the reduction of chromanoxyl radicals by other antioxidants like ubiquinol (B23937) and ascorbate (B8700270) has been studied to understand their recycling pathways. researchgate.netacs.org

Below is a table summarizing the radical scavenging activities of selected chromanol derivatives from a study, highlighting the second-order rate constants (k) for their reaction with the galvinoxyl radical. researchgate.net

| Compound | Substituent | k (M⁻¹s⁻¹) |

| Benzo[h]chromanol | - | Reference |

| Benzo[h]chromanol | Nitro | Decreased |

| Benzo[h]chromanol | Chloro | Decreased |

| Benzo[h]chromanol | Bromo | Decreased |

| Benzo[h]chromanol | Methyl | - |

| Benzo[h]chromanol | Amino | Highest Activity |

| This table is for illustrative purposes and is based on the general findings of the cited study. Specific values were not provided in the abstract. |

Formation and Stability of Phenoxonium Ions and their Role in Antioxidant Pathways

While the primary antioxidant mechanism of chromanols involves one-electron donation to form a phenoxyl radical, under certain conditions, a two-electron/one-proton process can lead to the formation of phenoxonium ions. researchgate.netnih.gov The oxidation of α-tocopherol and its analogues with potent oxidizing agents has been shown to quantitatively produce these stable phenoxonium cations. researchgate.netnih.govacs.org

The stability of these phenoxonium ions is a critical factor in their potential biological relevance. researchgate.netnih.govacs.org Spectroscopic data and theoretical calculations have confirmed the structure of these ions, indicating that the positive charge is delocalized. researchgate.net The chromanol ring structure and the presence of an oxygen atom para to the hydroxyl group are thought to be key contributors to this stability. researchgate.netnih.govacs.organu.edu.au

Although phenoxonium ions are reactive towards nucleophiles like water, their stability may be enhanced in the hydrophobic environments of biological membranes where compounds like vitamin E are found. researchgate.netnih.govacs.org However, it is generally considered unlikely that phenoxonium cations play a significant role in the primary antioxidant mechanisms, though they might be involved in other, non-antioxidant biological functions. rsc.org The stability of phenoxonium cations varies among different tocopherol isomers, with the α-tocopherol-derived cation being the most stable. anu.edu.au

Influence of Substituent Patterns on Antioxidant Efficacy

The antioxidant activity of chromanol derivatives is significantly influenced by the pattern of substituents on the aromatic ring. researchgate.netrsc.org The electronic effects of these substituents play a major role in modulating the radical scavenging ability. researchgate.netsemanticscholar.org

Electron-donating groups (EDGs) such as amino, methoxy, and methyl groups generally enhance antioxidant activity. researchgate.netresearchgate.net They are thought to do so by decreasing the O-H bond dissociation enthalpy (BDE), making it easier for the chromanol to donate a hydrogen atom to a free radical. researchgate.net For example, ortho-aminobenzo[h]chromanol exhibited the highest radical scavenging activity among a series of synthesized derivatives. researchgate.net The electron-donating effect of amino and acetylamino groups on the chroman ring has been shown to enhance radical scavenging activity. rsc.orgscilit.com

Conversely, electron-withdrawing groups (EWGs) like nitro and chloro groups tend to decrease antioxidant activity. researchgate.netrsc.orgresearchgate.net These groups increase the O-H BDE, making hydrogen donation more difficult. researchgate.net

The position of the substituents is also crucial. The magnitude of the substituent effect, as indicated by the reaction constant (ρ), has been observed to be greater for meta-substituted compounds compared to ortho-substituted ones, suggesting a higher sensitivity to inductive effects. rsc.org However, ortho-substituted compounds with electron-donating groups can exhibit accelerated reaction rates due to resonance stabilization. rsc.org

The following table illustrates the general effect of different substituents on the radical scavenging activity of 6-chromanol derivatives. rsc.org

| Substituent Type | Effect on Radical Scavenging Activity |

| Electron-Donating (e.g., Amino, Acetylamino) | Enhanced |

| Electron-Withdrawing (e.g., Chloro, Nitro) | Decreased |

Modulation of Reactive Oxygen Species (ROS) Formation

Chromanol compounds can exert their antioxidant effects not only by directly scavenging existing radicals but also by modulating the formation of reactive oxygen species (ROS). oaepublish.comresearchgate.net ROS are byproducts of normal cellular metabolism and can cause significant damage to cellular components if their levels become excessive. mdpi.comuj.edu.plfrontiersin.org

Mitochondria are a primary source of endogenous ROS. mdpi.comnih.gov Some modified 6-chromanols have been shown to support mitochondrial function by preventing reverse electron flux, which in turn reduces ROS formation. oaepublish.com This action helps to maintain mitochondrial ATP production and can protect against cellular damage. oaepublish.com

The antioxidant properties of chromanols are crucial in environments with high oxygen concentrations, such as in photosynthetic organisms where they protect against ROS-induced damage. researchgate.netmdpi.com By scavenging oxygen and organic radicals, chromanols help to protect cellular structures from oxidative damage. researchgate.netresearchgate.net The chromanol ring is fundamental for the detoxification of both ROS and reactive nitrogen species (RNS). researchgate.net

Anti-inflammatory Properties and Molecular Targets

In addition to their antioxidant effects, chromanol derivatives have demonstrated anti-inflammatory properties. frontiersin.orgnih.govrsc.org These activities are often linked to their ability to interfere with various molecular targets and signaling pathways involved in inflammation. nih.gov

Inhibition of Enzyme Activities (e.g., 5-lipoxygenase)

A key molecular target for the anti-inflammatory action of some chromanol analogues is 5-lipoxygenase (5-LOX). acs.orgresearchgate.netaai.org This enzyme is crucial for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. aai.orgcore.ac.uk

Certain long-chain metabolites of vitamin E, which share the chromanol core structure, have been found to be potent inhibitors of 5-LOX. acs.orgaai.org For example, α-amplexichromanol, a semisynthesized analogue, allosterically inhibits 5-LOX with significantly higher potency than endogenous vitamin E metabolites. acs.org The inhibition of 5-LOX by these compounds can lead to a reduction in the production of pro-inflammatory leukotrienes. acs.orgaai.org

Interestingly, the mechanism of 5-LOX inhibition can differ among various chromanol derivatives. Some vitamin E forms have been shown to inhibit leukotriene formation by impairing the calcium influx required for 5-LOX activation, rather than by directly inhibiting the enzyme itself. aai.org In contrast, long-chain carboxychromanol metabolites directly inhibit 5-LOX activity. aai.org The inhibition of 5-lipoxygenase by d-α-tocopherol has been reported to be irreversible and non-competitive. core.ac.uknih.gov

The following table presents the IC₅₀ values for the inhibition of 5-LOX by selected vitamin E metabolites. acs.org

| Compound | Parental Series | IC₅₀ for 5-LOX inhibition (cell-free) (μM) |

| 13a (α-garcinoic acid) | Garcinoic Acid | - |

| 13d | Garcinoic Acid | - |

| 27a (α-amplexichromanol) | Amplexichromanol | 0.11 |

| 27d | Amplexichromanol | Less potent than 13d |

| This table is based on data presented in the cited study and is for illustrative purposes. A hyphen indicates that a specific value was not provided in the abstract. |

Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway)

Chromanol and its derivatives have been shown to modulate various cellular signaling pathways, including the nuclear factor "kappa-light-chain-enhancer" of activated B-cells (NF-κB) pathway. researchgate.net This modulation is a key mechanism behind their anti-inflammatory and anti-carcinogenic activities. researchgate.net The inhibition of the NF-κB signaling pathway can reduce inflammation and promote apoptosis in cancer cells. Some chromanols, like mojabanchromanol, have been observed to attenuate inflammatory responses by suppressing MAPK signaling pathways, which are often activated by inflammatory stimuli. mdpi.com The anti-inflammatory effects of these compounds are also attributed to their ability to modulate inflammatory responses through pathways involving peroxisome proliferator-activated receptors (PPARs).

Interactions with Nuclear Receptors

Chromanol and its analogues are known to interact with nuclear receptors, which are a family of ligand-regulated transcription factors. researchgate.netebi.ac.uk These interactions are crucial to their biological activities, including their anti-inflammatory and anti-carcinogenic effects. researchgate.net Nuclear receptors possess a DNA-binding domain that allows them to bind to specific DNA sequences and regulate gene transcription upon ligand binding. pressbooks.pub Chromanol derivatives can bind to these receptors, influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis. researchgate.net For instance, some chromanols have been found to activate peroxisome proliferator-activated receptors (PPARs), which play a significant role in lipid metabolism and inflammation regulation. The interaction with nuclear receptors like PPARs can lead to the suppression of inflammatory mediators. nih.gov

Antibacterial and Antifungal Activities

Several studies have investigated the antibacterial and antifungal properties of 4-chromanol (B72512) derivatives. Ethanolic extracts of Piper betle, which contain 4-chromanol as a major component, have demonstrated significant anticandidal activity against various Candida species. bioline.org.br The minimum inhibitory concentration (MIC) of P. betle extract against tested Candida strains ranged from 1.56 to 3.13 mg/ml, while the minimal fungicidal concentration (MFC) ranged from 3.13 to 8.33 mg/ml. bioline.org.br

In the context of antibacterial activity, synthetic 4-chromanone (B43037) derivatives have shown promising results against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.39 μg/mL. acs.org Specifically, a 2-propyl-4-chromanol derivative displayed the most potent activity against Mycobacterium tuberculosis in one study, with a MIC of 12.5 μg/mL. acs.orgnih.govresearchgate.net It was noted that reduced 4-chromanol variants generally exhibited more potent antituberculosis activity than their corresponding 4-chromanones. acs.orgnih.gov However, these compounds were largely inactive against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. acs.org

| Compound/Extract | Organism | Activity (MIC/MFC in μg/mL) |

|---|---|---|

| Piper betle Extract (contains 4-chromanol) | Candida spp. | MIC: 1.56-3.13 mg/ml, MFC: 3.13-8.33 mg/ml bioline.org.br |

| 2-Allyloxy-2',4'-di-OH chalcone | Staphylococcus aureus (MSSA & MRSA) | MIC: 0.39-6.25 acs.org |

| 2-Propyl-4-chromanol | Mycobacterium tuberculosis H37Rv | MIC: 12.5 acs.orgnih.govresearchgate.net |

| 2-n-Heptyl-7-OH-4-chromanol | Gram-positive bacteria | MIC: 12.5-25 acs.org |

| 2-n-Nonyl-7-OH-4-chromanol | Gram-positive bacteria | MIC: 25-50 acs.org |

The antibacterial mode of action for 4-chromanone derivatives appears to be multifaceted. Studies on selected compounds have revealed that they can dissipate the bacterial membrane potential, which subsequently inhibits macromolecular biosynthesis. acs.org The lipophilic nature of these compounds allows them to partition into the bacterial membrane, leading to expansion, increased fluidity, and disruption of membrane-embedded proteins. nih.gov

Furthermore, some of these compounds have been shown to inhibit DNA topoisomerase IV. acs.org DNA topoisomerase IV is an essential enzyme in bacteria responsible for decatenating interlinked daughter chromosomes during cell division. nih.gov Inhibition of this enzyme leads to a failure in chromosome segregation and ultimately, cell death. nih.gov The ability of these compounds to target both the bacterial membrane and DNA topoisomerase IV suggests a complex mechanism of action that could be advantageous in overcoming antibiotic resistance. acs.org

Evaluation Against Gram-positive and Gram-negative Pathogens (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

Anticancer Activities (In Vitro Cell Line Studies)

Chromanol derivatives have demonstrated the ability to modulate apoptosis and cell proliferation pathways in various cancer cell lines. researchgate.net These compounds can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For example, some compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. frontiersin.org This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Specific Molecular Targets in Cancer Cell Lines

The anticancer properties of chromanol derivatives are attributed to their interaction with various molecular targets within cancer cells, leading to the modulation of critical signaling pathways that govern cell proliferation, survival, and death. While direct studies on this compound are limited, research on its analogues provides significant insights into the potential mechanisms of action.

Chromanols and their related compounds, tocotrienols, have been shown to exert antiproliferative and pro-apoptotic effects through the modulation of several key signaling pathways. unimi.it These include the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) pathway, which is a critical regulator of inflammatory and immune responses and is often dysregulated in cancer. frontiersin.orgnih.govresearchgate.net Inhibition of the NF-κB pathway by chromanol analogues can lead to a decrease in the expression of pro-survival genes and an increase in apoptosis.

Furthermore, tocotrienols, which share the chromanol core structure, have been observed to influence the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a central signaling cascade that controls cell growth, proliferation, and survival. unimi.itsupervitamins.com.my By inhibiting this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells.

Cell cycle regulation is another crucial target of chromanol analogues. Studies have demonstrated that these compounds can induce cell cycle arrest, often at the G1 or S phase, by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key proteins that drive the progression of the cell cycle. nih.govgoogle.commdpi.com For instance, γ-tocopherol, a naturally occurring chromanol, has been shown to inhibit the progression of the cell cycle in human cancer cells by reducing the levels of cyclins D and E. nih.gov This arrest prevents cancer cells from dividing and leads to a reduction in tumor growth.

The induction of apoptosis, or programmed cell death, is a primary mechanism through which many anticancer agents exert their effects. Chromanol derivatives have been found to trigger apoptosis through both the extrinsic and intrinsic pathways. nih.govgenome.jp The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. genome.jp Some chromanol derivatives have been shown to modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby promoting the apoptotic process. mdpi.com

Table 1: Investigated Molecular Targets of Chromanol Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Analogue Class | Molecular Target/Pathway | Observed Effect | Cancer Cell Line(s) | Citation(s) |

|---|---|---|---|---|

| Chromanols/Tocotrienols | NF-κB Pathway | Inhibition | Various | frontiersin.org, nih.gov, researchgate.net |

| Tocotrienols | PI3K/Akt/mTOR Pathway | Inhibition | Various | unimi.it, supervitamins.com.my |

| γ-Tocopherol | Cyclins D and E | Down-regulation | Human cancer cells | nih.gov |

| Chromanol Derivatives | Cell Cycle | Arrest at G1/S phase | Various | nih.gov, google.com, mdpi.com |

| Chromanol Derivatives | Apoptosis Pathways | Induction | Various | genome.jp, nih.gov, mdpi.com |

| γ-Tocopherol | Apoptosis | Induction | Prostate cancer cells | mdpi.com |

Other Investigated Biological Functions

Beyond their direct anticancer effects, this compound and its analogues have been investigated for a range of other biological activities, including the modulation of mitochondrial function, inhibition of specific enzymes, and interaction with ion channels.

Mitochondria play a central role in cellular metabolism and are increasingly recognized as a key target in cancer therapy. Chromanol derivatives have been shown to modulate mitochondrial function in several ways. For instance, some synthetic chromanols can inhibit mitochondrial energy metabolism, which can lead to cytotoxicity in cancer cells. nih.gov Conversely, other modified 6-chromanols have demonstrated the ability to support mitochondrial function by reducing the production of reactive oxygen species (ROS), which can protect cells from oxidative damage. nih.gov

Mitochondria-targeted derivatives of vitamin E, which possess a chromanol core, have been designed to accumulate specifically within the mitochondria. These targeted compounds have shown enhanced efficacy in protecting mitochondria from oxidative stress compared to their non-targeted counterparts. mdpi.com This targeted approach highlights the potential for developing chromanol-based therapies that can specifically modulate mitochondrial activity. In addition to their effects on mitochondrial function, chromanols are known to modulate gene expression, which can contribute to their diverse biological activities. nih.govresearchgate.net

The ability of this compound analogues to inhibit specific enzymes is a key area of research.

Sirtuin 2 (SIRT2): Chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2, a class III histone deacetylase that is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. The inhibitory activity of these compounds is highly dependent on their substitution pattern. Research has shown that an alkyl chain at the 2-position and the presence of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold are favorable for potent SIRT2 inhibition.

Butyrylcholinesterase (BChE): While research has identified various compounds that can inhibit BChE, including butenolide derivatives and coumarin-triazole-isatin hybrids, direct evidence for the inhibition of BChE by this compound or its close analogues is not yet established in the reviewed literature. frontiersin.orgsigmaaldrich.commdpi.comnih.gov The development of selective BChE inhibitors is an active area of research for the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition by Chromanol Analogues and Other Compounds This table is interactive. You can sort and filter the data.

| Enzyme | Inhibitor Class | Key Findings | Citation(s) |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Chroman-4-one Derivatives | Potent and selective inhibition. Activity dependent on substitution pattern (2-, 6-, and 8-positions). | google.com |

| Butyrylcholinesterase (BChE) | Butenolide Derivatives | Selective inhibition with IC50 values in the micromolar range. | frontiersin.org |

| Butyrylcholinesterase (BChE) | Coumarin-triazole-isatin Hybrids | Potent and selective inhibition with a mixed-type mechanism. | nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | ZINC390718 | Dual inhibitor with greater activity against BChE. | mdpi.com |

The interaction of chromanol derivatives with ion channels represents another important aspect of their biological activity. A notable example is the chromanol derivative known as 293B, which is a potent inhibitor of the KCNQ1 potassium channel. nih.govnih.govresearchgate.netresearchgate.net KCNQ1 channels are crucial for the proper functioning of various tissues, including the heart.

The binding site of 293B on the KCNQ1 channel has been identified as being located within the pore of the channel, specifically involving the selectivity filter and the S6 transmembrane segment. nih.govresearchgate.net The interaction is thought to involve the oxygen atoms of the chromanol derivative, which form electrostatic interactions with potassium ions within the channel pore. nih.govresearchgate.net While 293B is not identical to this compound, its structural similarity makes these findings highly relevant and suggests that this compound may also interact with KCNQ channels.

Table 3: Interaction of Chromanol Analogue 293B with KCNQ Potassium Channels This table is interactive. You can sort and filter the data.

| Ion Channel | Chromanol Analogue | Mechanism of Interaction | Key Findings | Citation(s) |

|---|---|---|---|---|

| KCNQ1 Potassium Channel | 293B | Pore blocker | Binds to the selectivity filter and S6 transmembrane segment. | nih.gov, researchgate.net |

| KCNQ1 Potassium Channel | 293B | Electrostatic interactions | Oxygen atoms of the chromanol interact with potassium ions in the pore. | nih.gov, researchgate.net |

| KCNQ1 Potassium Channel | 293B | Stereoselective inhibition | One enantiomer (3R,4S-293B) shows preferential open channel block. | nih.gov |

Inhibition of Specific Enzymes (e.g., Sirtuin 2, Butyrylcholinesterase)

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

The biological activity of this compound and its analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the chromanol scaffold influence their therapeutic potential.

The substitution pattern on the chromanol ring has a profound impact on the biological activity of these compounds. nih.govresearchgate.netmdpi.com For instance, the number and position of methyl groups on the chromanol ring of tocopherols (B72186) and tocotrienols determine their antioxidant and anticancer properties. nih.govmdpi.com

The phenolic hydroxyl group at the 6-position of the chromanol ring is a key feature for the antioxidant activity of these molecules. researchgate.net This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells.

In the context of enzyme inhibition, SAR studies have provided valuable insights. For the inhibition of SIRT2 by chroman-4-one derivatives, it has been established that the presence of an alkyl chain at the 2-position and electron-withdrawing groups at the 6- and 8-positions are critical for high potency. This highlights the importance of specific substitutions in tailoring the activity of these compounds towards a particular molecular target.

Furthermore, research on spirochromanone derivatives has shown that modifications to the fused phenyl ring and the piperidine (B6355638) ring can significantly influence their anticancer activity. researchgate.net These findings underscore the versatility of the chromanol scaffold and the potential for creating a diverse range of bioactive compounds through targeted chemical modifications.

Role of Side-Chain Configuration and Modifications

The nature of the alkyl substituent at the C-2 position of the chromanol ring plays a pivotal role in determining the biological activity of these compounds. Research has demonstrated a clear relationship between the length of this alkyl chain and the resulting efficacy, particularly in the context of antibacterial and antituberculosis activities.

Studies on a series of 2-alkyl-4-chromanol analogues have shown that a shorter alkyl chain, such as a propyl group, confers potent activity. For instance, 2-propyl-4-chromanol was identified as a highly active compound against Mycobacterium tuberculosis, exhibiting a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.govjuniperpublishers.com This highlights the significance of the C-2 substituent in the interaction with biological targets.

Conversely, an increase in the length of the alkyl side-chain has been observed to be detrimental to the biological activity. In one study, extending the linear alkyl chain at the C-2 position to nine carbons resulted in a complete loss of antituberculosis activity. nih.gov This suggests that there is an optimal length and steric profile for the side-chain, and excessive bulkiness can hinder the compound's ability to effectively bind to its target site. This finding is further supported by observations that increasing the aliphatic chain length generally leads to a loss of activity. juniperpublishers.comsemanticscholar.org

Beyond simple alkyl chains, the introduction of more complex or bulky groups at the C-2 position has also been explored. In general, 2-aryl substituted and 2-spiro derivatives, which feature a cyclic ring system, were found to be less active against M. tuberculosis compared to their 2-alkyl counterparts. nih.gov This indicates that a degree of hydrophobicity and a specific spatial arrangement of the side-chain are crucial for maximizing the biological potential of these chromanol derivatives.

Correlation Between Chemical Structure and Biological Efficacy

The biological efficacy of this compound and its analogues is not solely dependent on the C-2 side-chain; modifications at other positions of the chromanol scaffold, particularly at C-4, are also critical. A strong correlation has been established between the nature of the functional group at the C-4 position and the compound's biological activity.

A key finding is the superior activity of 4-chromanols compared to their corresponding 4-chromanone counterparts. The presence of a hydroxyl group (-OH) at the C-4 position, as seen in 2-propyl-4-chromanol, resulted in more potent antituberculosis activity than the corresponding 2-propyl-4-chromanone, which has a carbonyl group (C=O) at the same position. nih.gov The reduced 4-chromanol variants consistently demonstrated enhanced activity, suggesting that the hydrogen-bonding capability of the hydroxyl group may be important for target interaction. nih.govacs.org

This structure-activity relationship is further emphasized by the observation that small, polar functionalities at the C-4 position, such as a hydroxyl group, play an important role in the antituberculosis activities of the 4-chromanone scaffold. nih.gov The oxidation of the hydroxyl group at the C-4 position to a ketone was found to be deleterious for activity, reinforcing the importance of the 4-chromanol form. juniperpublishers.comsemanticscholar.org

Advanced Analytical Methodologies for the Characterization and Quantitation of 2 Ethyl 4 Chromanol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 2-Ethyl-4-chromanol, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide critical data for identifying the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments in this compound. For instance, in the related compound 2-Ethyl-4H-chromen-4-one, the chemical shifts (δ) are observed at 8.17 (d, J = 7.6 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 7.41 (d, J = 8.4 Hz, 1H), 7.36 (t, J = 7.6 Hz, 1H), 6.17 (s, 1H), 2.65 (q, J = 7.6 Hz, 2H), and 1.30 (t, J = 7.6 Hz, 3H) ppm in a CDCl₃ solvent. rsc.org The integration of peak areas in an ¹H NMR spectrum provides a ratio of the number of protons in each unique environment. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. In 2-Ethyl-4H-chromen-4-one, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 178.4, 170.8, 156.5, 133.4, 125.6, 124.8, 123.7, 117.8, 108.9, 27.5, and 10.9 ppm. rsc.org Typically, ¹³C spectra are recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-4H-chromen-4-one

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ¹H | 8.17, 7.62, 7.41, 7.36, 6.17, 2.65, 1.30 | CDCl₃ |

| ¹³C | 178.4, 170.8, 156.5, 133.4, 125.6, 124.8, 123.7, 117.8, 108.9, 27.5, 10.9 | CDCl₃ |

Data sourced from a study on the synthesis of chiral chromanols. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. The molecular weight of the related compound 4-Chromanol (B72512) is 150.17 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition. For example, the calculated mass for the [M+H]⁺ ion of 2-Ethyl-6-methyl-4H-chromen-4-one is 189.0916, with a found value of 189.0923. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, and it has been utilized for the analysis of related chromanol compounds. nih.gov

Table 2: Mass Spectrometry Data for Related Chromanone Compounds

| Compound | Ion | Calculated Mass | Found Mass | Technique |

|---|---|---|---|---|

| 2-Ethyl-6-methyl-4H-chromen-4-one | [M+H]⁺ | 189.0916 | 189.0923 | HRMS (ESI) |

| 2-Ethyl-6-methoxy-4H-chromen-4-one | [M+H]⁺ | 205.0865 | 205.0867 | HRMS (ESI) |

Data from a study on the synthesis of chiral chromanols. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of chromanols, the IR spectrum will characteristically show a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org For instance, the IR spectrum of the related cis-2-(Perfluoroethyl)chroman-4-ol shows absorption bands at 3344 and 3253 cm⁻¹. arkat-usa.org Other significant peaks would include C-H stretching vibrations from the alkyl and aromatic parts of the molecule, typically appearing in the 3100-2850 cm⁻¹ region, and C-O stretching vibrations around 1260-1000 cm⁻¹. libretexts.orglibretexts.org

Electron Circular Dichroism (ECD) for Absolute Configuration Assignment

Electron Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. encyclopedia.pubwikipedia.org It is particularly valuable for determining the absolute configuration of chiral molecules like this compound, which possesses a stereocenter at the C4 position. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and auxochromes in the molecule. nih.govresearchgate.net By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers, the absolute configuration can be unambiguously assigned. researchgate.net This method has been applied to various tocopherols (B72186) and other chromanol-containing compounds to elucidate their stereochemistry. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantitation of this compound from complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of related compounds like tocopherols and tocotrienols. aocs.orgnih.gov Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be employed. NP-HPLC, often using silica-based columns with mobile phases like hexane (B92381) and a polar modifier, is effective for separating isomers. aocs.orgwaters.com

Supercritical fluid chromatography (SFC) presents a "greener" alternative to NP-HPLC for the separation of tocochromanols, offering fast and reliable analysis. halocolumns.com For detection, UV-Vis or fluorescence detectors are commonly used, with fluorescence providing high sensitivity for chromanol compounds. nih.gov Gas chromatography (GC) can also be utilized, particularly when coupled with mass spectrometry (GC-MS) for enhanced identification. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., Fluorescence, Electrochemical, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chromanols due to its versatility and efficiency in separating complex mixtures. torontech.com The choice of detector is critical and is often tailored to the specific analytical challenge.

Fluorescence Detection (FLD): Chromanol structures, similar to tocopherols and tocotrienols which share a chromanol ring, often exhibit natural fluorescence. nih.govnih.gov This property allows for highly sensitive and selective detection using a fluorescence detector. The excitation and emission wavelengths can be optimized to maximize the signal for this compound, minimizing interference from other compounds in the matrix. For instance, in the analysis of related tocochromanols, fluorescence detection has proven to be more sensitive than UV absorbance or electrochemical detection. researchgate.net A study on α-tocotrienol methyl ether, a related chromanol derivative, utilized fluorescence detection with excitation and emission wavelengths set at 295 nm and 339 nm, respectively. nih.gov

Electrochemical Detection (ECD): ECD is another highly sensitive technique that can be applied to the analysis of electrochemically active compounds like this compound. The phenolic hydroxyl group on the chromanol ring can be oxidized at a specific potential, generating a measurable current that is proportional to the analyte's concentration. This method offers excellent sensitivity, often surpassing that of UV detection for certain analytes. researchgate.net

Diode Array Detection (DAD): A DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak. researchgate.net This is particularly useful for peak identification and purity assessment. While perhaps not as sensitive as fluorescence or electrochemical detection for trace analysis, DAD provides valuable spectral information that can confirm the identity of this compound against a known standard. researchgate.net

The selection of the mobile and stationary phases is also crucial for achieving optimal separation. Both normal-phase and reversed-phase HPLC can be employed. aocs.org For instance, a method for separating tocochromanols used a C18 column with a mobile phase of methanol (B129727) and water. researchgate.net Another approach for related compounds involved a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

| Detector Type | Principle | Advantages for this compound Analysis |

| Fluorescence (FLD) | Measures the light emitted by the compound after excitation at a specific wavelength. | High sensitivity and selectivity due to the natural fluorescence of the chromanol ring. nih.govnih.gov |

| Electrochemical (ECD) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity for the electroactive phenolic hydroxyl group. researchgate.net |

| Diode Array (DAD) | Measures absorbance over a wide range of UV-Vis wavelengths simultaneously. | Provides spectral information for peak identification and purity assessment. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through derivatization to increase its volatility. jfda-online.com

Derivatization involves reacting the hydroxyl group of the chromanol with a reagent to form a more volatile and thermally stable derivative. scioninstruments.comjfda-online.com Common derivatization techniques include silylation or acylation. jfda-online.com For example, 2,2,5,7,8-pentamethyl-6-chromanol, a related compound, is used as a reagent for the quantitative analysis of α-tocopherol by GC/MS/MS after derivatization. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. scioninstruments.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing detailed structural information and enabling precise identification and quantitation. scioninstruments.com GC-MS is particularly useful for identifying different compounds within a test sample. ajrconline.org The combination of GC for separation and MS for detection offers high specificity and sensitivity. mdpi.com

Hyphenated Techniques (e.g., HPLC-CD, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, offer enhanced analytical capabilities. nih.govchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. ajrconline.orghumanjournals.com LC-MS allows for the direct analysis of compounds like this compound without the need for derivatization. humanjournals.com The eluent from the HPLC column is introduced into the mass spectrometer, which provides molecular weight and structural information for each separated peak. nih.gov This is extremely valuable for confirming the identity of known compounds and for identifying unknown metabolites. nih.govhumanjournals.com Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

High-Performance Liquid Chromatography-Circular Dichroism (HPLC-CD): This technique combines HPLC with a circular dichroism detector. It is particularly useful for the analysis of chiral molecules, such as the stereoisomers of this compound. A CD detector measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. This allows for the on-line determination of the stereostructure of metabolites. nih.gov

Strategies for Separating Stereoisomers and Enantiomers

Since this compound contains a chiral center at the C4 position, it exists as a pair of enantiomers. Separating these stereoisomers is a significant analytical challenge because enantiomers have identical physical and chemical properties in an achiral environment. researchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most popular technique for the direct separation of enantiomers. asianpubs.orgnih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation.

Several types of chiral stationary phases have been successfully used for the separation of related chromanol compounds, such as tocopherols and tocotrienols, which also possess chiral centers. nih.govresearchgate.net These include polysaccharide-based columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)). nih.govasianpubs.org For example, the separation of 4-chromanol enantiomers has been achieved using a Chiralcel OB column. asianpubs.org The choice of mobile phase, often a mixture of a nonpolar solvent like hexane or isohexane with a small amount of an alcohol like isopropanol, is critical for achieving optimal resolution. nih.gov

| Chiral Stationary Phase (CSP) | Base Material | Example Application for Related Chromanols |

| Chiralcel OB | Cellulose tribenzoate | Separation of 4-Chromanol enantiomers. asianpubs.org |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of α-tocotrienol methyl ether enantiomers. nih.gov |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of various racemates. asianpubs.org |

Application in Metabolic Studies and Biotransformation Analysis

Advanced analytical methodologies are indispensable for studying the metabolism and biotransformation of this compound. These studies aim to identify and quantify the metabolites formed in biological systems.

Identification and Quantitation of Chromanol Metabolites

The metabolism of chromanols, such as vitamin E, involves the oxidative shortening of the side chain, leading to the formation of various carboxychromanol metabolites. nih.govnih.gov It is plausible that this compound undergoes similar metabolic pathways.

HPLC coupled with fluorescence or mass spectrometric detection is a key tool for this purpose. A sensitive HPLC-fluorescence assay was developed to simultaneously analyze sulfated and non-conjugated intermediate metabolites of γ-tocopherol. nih.gov This method, combined with electrospray ionization mass spectrometry (ESI-MS), led to the discovery of novel sulfated long-chain carboxychromanol metabolites. nih.govresearchgate.net Such approaches would be directly applicable to identifying and quantifying potential metabolites of this compound, including hydroxylated and carboxylated derivatives.

In a study on the biotransformation of 4-chromanol by plant cell cultures, HPLC was used to monitor the conversion of the substrate to its oxidized product, 4-chromanone (B43037). researchgate.netresearchgate.net

Use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of Metabolites

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental and isotopic analysis. drawellanalytical.comanalytik-jena.comnih.gov It works by introducing a sample into an argon plasma, which ionizes the atoms of the elements present. analytik-jena.com A mass spectrometer then separates and detects these ions. analytik-jena.com

While ICP-MS is primarily used for elemental analysis, it can be a powerful tool in metabolic studies when used in conjunction with other techniques. springernature.comresearchgate.net For instance, if this compound were to be metabolized into a form that is conjugated with a sulfur-containing group (sulfation), ICP-MS could be used to detect and quantify the sulfur element in HPLC fractions corresponding to the metabolite. nih.gov This approach was successfully used to discover sulfated long-chain carboxychromanol metabolites of vitamin E, where ICP-MS detected sulfur in specific HPLC fractions. nih.govresearchgate.net This provides complementary information to molecular mass spectrometry, confirming the elemental composition of novel metabolites. researchgate.net

Biotransformation Studies Using Cell Cultures

In a notable study, the biotransformation of 4-chromanol was investigated using plant tissue cultures, specifically from Italian parsley (Petroselinum neapolitanum) and soybean (Glycine max). researchgate.net These cell suspension cultures were utilized as biocatalysts to observe the metabolic conversion of 4-chromanol.

The primary biotransformation reaction observed was the oxidation of 4-chromanol to its corresponding ketone, 4-chromanone. researchgate.net This conversion was monitored over time using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis. researchgate.netresearchgate.net

Detailed Research Findings

The investigation using Petroselinum neapolitanum callus cultures demonstrated a time-dependent conversion of 4-chromanol to 4-chromanone. The yield of 4-chromanone increased progressively over a 20-day incubation period. researchgate.netresearchgate.net The reaction mixture for the biotransformation contained a total volume of 20 mL of the cultured cells in the medium and 0.5 mmol of the 4-chromanol substrate. The cultures were incubated on an orbital shaker at 70 rpm and 24°C in the dark. researchgate.netresearchgate.net

The time course for the biotransformation revealed the following yields of 4-chromanone:

Day 3: 5%

Day 5: 12%

Day 8: 23%

Day 11: 21%

Day 14: 25%

Day 17: 22%

Day 20: 22%

Although the yield appeared to plateau after day 8, the oxidation reaction continued to proceed, albeit at a much slower rate, until day 20. researchgate.netresearchgate.net

In contrast to the successful oxidation of 4-chromanol, no reverse reaction (reduction of 4-chromanone to 4-chromanol) was observed using the same biocatalysts. researchgate.net This suggests that the callus cells primarily facilitate the oxidation of the alcohol to the ketone under these experimental conditions. researchgate.net

Further studies have also explored the biotransformation of 4-chromanone using fungal cultures. For instance, Botrytis cinerea was shown to efficiently reduce 4-chromanone to (R)-4-chromanol. researchgate.net This highlights the diverse catalytic capabilities of different cell-based systems in metabolizing chromanol structures.

The table below summarizes the yield of 4-chromanone from the biotransformation of 4-chromanol using Petroselinum neapolitanum cell cultures.

| Incubation Time (Days) | Yield of 4-chromanone (%) |

| 3 | 5 |

| 5 | 12 |

| 8 | 23 |

| 11 | 21 |

| 14 | 25 |

| 17 | 22 |

| 20 | 22 |

Theoretical and Computational Investigations of 2 Ethyl 4 Chromanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the chemical and physical properties of 2-Ethyl-4-chromanol. scispace.comresearchgate.net DFT calculations allow for the exploration of its electronic structure, spectroscopic characteristics, and reaction mechanisms with a high degree of accuracy. scispace.commpg.deals-journal.com

Prediction of Spectroscopic Data (e.g., NMR, ECD)

DFT calculations have been successfully employed to predict the spectroscopic data of chromanol derivatives, which is crucial for their structural elucidation. researchgate.netresearchgate.net Time-dependent DFT (TDDFT) is particularly useful for simulating Electronic Circular Dichroism (ECD) spectra. researchgate.netnih.gov This has been instrumental in determining the absolute configuration of chiral chromanes. researchgate.netresearchgate.net In some cases, initial assignments based on empirical rules were found to be incorrect and were later revised using DFT calculations of ECD and Vibrational Circular Dichroism (VCD) spectra. researchgate.net

Furthermore, DFT is utilized for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By comparing the calculated NMR data with experimental spectra, the precise structure and stereochemistry of complex molecules can be confirmed. nih.gov

| Spectroscopic Data | Application of DFT | Key Findings |

| NMR | Calculation of 13C chemical shifts. nih.govrsc.org | Aids in the definitive assignment of structure and stereochemistry. nih.gov |

| ECD | Simulation of ECD spectra using TDDFT. researchgate.netnih.gov | Crucial for determining the absolute configuration of chiral chromanes and has led to the correction of previous misassignments. researchgate.netresearchgate.net |

| VCD | Comparison of experimental and calculated VCD and IR spectra. researchgate.net | Provides definitive absolute configuration in solution. researchgate.net |

Elucidation of Electronic Structure and Energetics

DFT is a fundamental method for calculating the electronic structure of molecules, providing insights into their stability and reactivity. mpg.dersc.orgaps.org These calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy gap between HOMO and LUMO is a key parameter in assessing the molecule's reactivity. sapub.org

DFT has been used to study the electronic properties of related chromanol structures, revealing how structural modifications influence their antioxidant activity. nih.gov The theory has also been applied to understand the electronic structure of various organic molecules and materials. espublisher.comfrontiersin.org

Modeling of Reaction Mechanisms and Transition States (e.g., Phenoxonium Ion Formation)

DFT calculations are invaluable for modeling reaction mechanisms and identifying transition states. For chromanol derivatives, a significant area of study has been the formation of phenoxonium ions through oxidation. uqam.caresearchgate.net These reactive intermediates are crucial in the antioxidant activity of compounds like vitamin E and its analogs. preprints.orgscispace.com

Computational studies have investigated the electrochemical oxidation of tocopherols (B72186) and related chromanol compounds, elucidating the mechanism of phenoxonium ion formation. preprints.orgntu.edu.sg The stability of these cations is influenced by the substitution pattern on the chromanol ring. ntu.edu.sg DFT calculations help to rationalize the experimental observations by providing energetic details of the reaction pathways. acs.org

Assessment of Antioxidant Potential and Radical Reactivity

The antioxidant properties of chromanol derivatives are a major focus of theoretical investigations. sapub.orgmdpi.com DFT is used to calculate key parameters that describe antioxidant activity, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). nih.govfrontiersin.org

The primary mechanism of antioxidant action for phenolic compounds is often hydrogen atom transfer (HAT), and the BDE of the phenolic O-H bond is a good indicator of this activity. nih.govacs.org A lower BDE suggests a greater ability to donate a hydrogen atom to a free radical. nih.gov DFT calculations have been used to correlate these computed parameters with experimentally determined antioxidant activities, confirming that BDE is a reliable predictor. acs.org These studies help in designing novel antioxidants with enhanced efficacy. acs.org

| Parameter | Significance in Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | A lower BDE of the phenolic O-H bond indicates a higher hydrogen atom transfer (HAT) capability, which is a primary antioxidant mechanism. nih.govacs.org |

| Ionization Potential (IP) | Relates to the ability of the molecule to donate an electron (Single Electron Transfer - SET mechanism). mdpi.comfrontiersin.org |

| Proton Affinity (PA) | Important for understanding the sequential proton loss electron transfer (SPLET) mechanism. nih.gov |

Molecular Dynamics and Docking Studies

Molecular dynamics (MD) and docking simulations are computational techniques used to study the interactions between a ligand, such as this compound, and a biological receptor at the atomic level. sciencearchives.orgnih.gov

Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking is employed to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of their interaction, often expressed as a binding affinity or docking score. biointerfaceresearch.comnih.govjournalejmp.com This information is critical in drug discovery for identifying potential therapeutic targets. nih.gov

For chromanol-like structures, docking studies have been used to understand their interactions with various protein targets. For instance, the binding of a chromanol derivative, 293B, to the KCNQ1 potassium channel was investigated using docking, which predicted that the molecule binds within the inner pore vestibule. researchgate.net These predictions were supported by experimental data from mutagenesis studies. researchgate.net

MD simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. nih.govbiointerfaceresearch.com These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate more accurate binding free energies. sciencearchives.orgnih.gov The combination of docking and MD simulations is a powerful approach for understanding the molecular basis of a ligand's biological activity and for guiding the design of new, more potent compounds. mdpi.combeilstein-journals.org

| Computational Technique | Application | Key Insights |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. biointerfaceresearch.comnih.govjournalejmp.com | Identifies potential binding sites and key interacting residues, guiding drug design. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. nih.govbiointerfaceresearch.com | Assesses the stability of the docked pose and provides a more refined understanding of the binding interactions. sciencearchives.orgnih.gov |

Insights into Mechanism of Action at a Molecular Level

Computational studies of the chromanol framework, the core of this compound, provide a detailed understanding of its potential mechanisms of action, particularly its well-regarded antioxidant properties.

Antioxidant Activity: The primary mechanism of action for many chromanols is their ability to act as antioxidants by reducing oxygen-centered radicals. acs.org Theoretical methods, especially Density Functional Theory (DFT), have been instrumental in elucidating this process. nih.govnih.gov DFT calculations help analyze the thermodynamics of various antioxidant mechanisms, including:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl (-OH) group on the chroman ring donates a hydrogen atom to a free radical, thus neutralizing it. DFT studies can calculate the bond dissociation enthalpy (BDE) of this O-H bond. A lower BDE value indicates that the hydrogen atom can be abstracted more easily, suggesting higher radical scavenging activity. researchgate.netacs.org For chromanols, the HAT mechanism is often considered the most favored pathway in non-polar environments. figshare.com

Stepwise Electron Transfer-Proton Transfer (SET-PT): This two-step process involves the transfer of an electron to the radical, followed by the transfer of a proton. Computational models can predict the ionization potential (IP) and proton dissociation enthalpy (PDE) associated with this mechanism. nih.govacs.org

Sequential Proton Loss Electron Transfer (SPLET): This pathway is more favorable in polar or aqueous environments. It involves the initial loss of a proton from the hydroxyl group, followed by the transfer of an electron to the radical. researchgate.netfigshare.com

Interaction with Biological Targets: Beyond antioxidant effects, computational molecular docking studies on various chromanol derivatives have revealed their potential to interact with specific biological targets. Molecular docking predicts the preferred orientation and binding affinity of a molecule to a protein or enzyme. sciencescholar.us For example, studies on other chromanols have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. sciencescholar.us Other research has investigated the interaction of synthetic chromanols with mitochondrial complexes, such as the cytochrome bc1 complex, indicating a role in modulating cellular energy metabolism. acs.org Electrophysiological simulations have also been used to model the effects of chromanols on ion channels, like the KCNQ1 potassium channel, which is crucial for cardiac function. researchgate.netplos.org Such computational models could be applied to this compound to predict its binding modes and potential efficacy against a range of therapeutic targets.

Computational Prediction of Pharmacological Properties (e.g., Drug-likeness)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for its development as a drug. research-solution.commdpi.com A key component of this analysis is the assessment of "drug-likeness," which evaluates whether a compound possesses physicochemical properties similar to those of known oral drugs. nih.goveijppr.com

Several rule-based filters are used to assess drug-likeness, with Lipinski's Rule of Five being the most common. japsonline.com These rules establish ranges for molecular properties that are associated with good oral bioavailability. The predicted properties for this compound are analyzed below.

Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Ghose Filter Guideline | Drug-Likeness Status |

| Molecular Formula | C₁₁H₁₄O₂ | N/A | N/A | Compliant |

| Molecular Weight ( g/mol ) | 178.23 | ≤ 500 | 160 to 480 | Compliant |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | ≤ 5 | -0.4 to 5.6 | Compliant |

| Hydrogen Bond Donors | 1 | ≤ 5 | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | ≤ 10 | Compliant |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | < 140 Ų | N/A | Compliant |

| Number of Rotatable Bonds | 1 | ≤ 10 | N/A | Compliant |

| Number of Rule Violations | 0 | 0 (preferred) | N/A | Compliant |

Note: Predicted values are computationally generated and may vary slightly between different software and algorithms. LogP, TPSA, and other descriptors are calculated based on the known chemical structure of this compound.

Based on these computational predictions, this compound exhibits excellent drug-like characteristics. It has zero violations of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and cell membrane permeability. Its molecular weight is well within the preferred range for small-molecule drugs. The predicted LogP value indicates a balanced lipophilicity, which is crucial for both solubility in aqueous biological fluids and the ability to cross lipid membranes. mdpi.com Furthermore, its low topological polar surface area (TPSA) and a small number of rotatable bonds suggest good bioavailability. eijppr.com

In addition to these filters, computational platforms can predict a wide array of other ADMET parameters, such as solubility, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential toxicities. simulations-plus.com These in silico predictions are invaluable for prioritizing lead compounds and guiding further experimental investigation into the therapeutic potential of molecules like this compound.

Research Gaps, Challenges, and Future Directions

Development of Novel and Green Synthetic Methodologies

The synthesis of chromanol derivatives presents an ongoing challenge in organic chemistry. While methods exist for creating the chromanol core, there is a continuous need for more efficient, cost-effective, and environmentally friendly approaches.

Current Research Gaps and Future Directions:

Dedicated Synthesis for 2-Ethyl-4-chromanol: Specific, high-yield synthetic routes designed explicitly for this compound are not well-documented in publicly available research. Future work should focus on developing and optimizing synthetic pathways to produce this compound in sufficient quantities for detailed study.

Green Chemistry Approaches: The development of "green" synthetic methods for chromanols is a key area of research. These methods aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. Exploring biocatalysis and organocatalysis for the synthesis of this compound could provide more sustainable alternatives to traditional methods. For the broader class of chromanols, researchers have explored organocatalytic methods that are environmentally benign.

Stereoselective Synthesis: this compound possesses a chiral center, meaning it can exist in different spatial arrangements (enantiomers). Developing stereoselective synthetic methods would allow for the production of specific enantiomers, which is crucial as different stereoisomers can exhibit distinct biological activities.

Detailed Elucidation of Intricate Molecular Mechanisms of Action

Understanding how this compound interacts with biological systems at a molecular level is fundamental to harnessing its potential therapeutic benefits. Research into the molecular mechanisms of the broader chromanol class provides a roadmap for investigating this specific compound.

Current Research Gaps and Future Directions:

Identifying Molecular Targets: The specific molecular targets of this compound remain largely unknown. Future research should aim to identify the proteins, enzymes, or receptors with which this compound interacts to exert its biological effects.

Antioxidant Mechanisms: While chromanols are generally known as antioxidants, the precise mechanism and efficiency of this compound as a free radical scavenger have not been quantified. Studies are needed to determine its reactivity towards various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Signaling Pathway Modulation: Beyond direct antioxidant activity, other chromanol derivatives are known to modulate cellular signaling pathways involved in inflammation and cell proliferation. Investigating whether this compound can influence pathways such as NF-κB or MAPK is a critical next step.

Exploration of Structure-Function Relationships for Enhanced Bioactivities

The biological activity of a molecule is intrinsically linked to its chemical structure. By systematically modifying the structure of this compound and observing the effects on its bioactivity, researchers can design more potent and selective compounds.

Current Research Gaps and Future Directions:

Impact of the Ethyl Group: The significance of the ethyl group at the 2-position of the chromanol ring in determining biological activity is not yet understood. Comparative studies with other 2-alkyl-4-chromanols are necessary to elucidate the role of this specific alkyl substituent. For instance, studies on other 2-alkyl-4-chromanones have shown that the nature of the alkyl group can influence antibacterial and antituberculosis activity.

Synergistic Effects: Investigating how this compound interacts with other compounds, including other antioxidants or therapeutic agents, could reveal synergistic effects and open up new avenues for combination therapies.

Investigation of Previously Undiscovered Biological Activities and Targets

The full spectrum of biological activities for this compound is yet to be explored. Given the diverse pharmacological properties of the broader chromanol family, it is plausible that this compound possesses a range of undiscovered therapeutic potentials.

Current Research Gaps and Future Directions:

Screening for New Activities: A comprehensive screening of this compound against a wide range of biological targets is warranted. This could include assays for anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. For example, some synthetic chromanol derivatives have shown promise as antileishmanial agents.

Exploring Anti-Infective Properties: The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. The potential of this compound as an antibacterial or antifungal agent should be systematically investigated.

Investigating Metabolic Effects: The role of chromanols in metabolic regulation is an emerging area of interest. Studies to determine if this compound can influence metabolic pathways related to glucose and lipid metabolism could be highly valuable.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

Accurate and detailed characterization of this compound is essential for all aspects of its research and development. The application of modern analytical techniques can provide a deeper understanding of its physicochemical properties and its behavior in complex biological systems.

Current Research Gaps and Future Directions:

Advanced Spectroscopic Analysis: While basic characterization has been performed, a more in-depth analysis using advanced techniques like 2D-NMR and high-resolution mass spectrometry is needed for complete structural elucidation and to identify any potential impurities in synthetic samples.

Chromatographic Method Development: The development of robust and sensitive analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), is crucial for the accurate quantification of this compound in various matrices, including biological fluids and tissues.

Chiral Separation Techniques: To study the biological activities of individual enantiomers, the development of chiral separation methods is essential. This would allow for the isolation and characterization of the different stereoisomers of this compound.

Application of Advanced Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental research and accelerating the drug discovery process.

Current Research Gaps and Future Directions:

Molecular Docking Studies: Computational docking simulations can be used to predict how this compound might bind to potential protein targets. This can help to prioritize experimental studies and provide insights into its mechanism of action.

Quantum Chemical Calculations: Quantum mechanical calculations can be employed to understand the electronic properties of this compound, which are crucial for its reactivity and antioxidant potential.

Predictive ADMET Modeling: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. This information is vital for assessing its drug-like potential early in the development process.

Potential for Non-Pharmaceutical Applications of Chromanol Compounds

While the primary focus of chromanol research has been on pharmaceutical applications, these compounds may also have utility in other industries.

Current Research Gaps and Future Directions:

Cosmeceuticals: The antioxidant properties of chromanols make them attractive candidates for use in cosmetic and dermatological products to protect the skin from oxidative stress-induced damage. The potential of this compound in this area is yet to be explored.

Food Preservation: As antioxidants, chromanol derivatives could potentially be used as natural food preservatives to prevent lipid oxidation and extend the shelf life of food products.

Materials Science: The unique chemical structure of chromanols could be leveraged in the development of new materials with specific properties, although this remains a largely unexplored field.

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-4-chromanol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of substituted diols or condensation reactions using acid catalysts (e.g., sulfuric acid or Lewis acids). Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or dichloromethane), and purification via column chromatography. Yield optimization requires monitoring reaction kinetics and intermediates via thin-layer chromatography (TLC). Structural confirmation should combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

- Data Consideration : Compare yields under varying catalysts (e.g., 65% with H₂SO₄ vs. 72% with BF₃·Et₂O) and purity assessments via gas chromatography (GC) retention indices .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation account for structural analogs?

- Methodological Answer :

- NMR : Focus on ¹H and ¹³C spectra to identify ethyl (δ 1.2–1.4 ppm) and chromanol ring protons (δ 6.8–7.2 ppm). Compare with 4-chromanol derivatives to distinguish substituent effects .

- Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks at m/z 164 (C₁₁H₁₂O₂) and fragmentation patterns for structural elucidation .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) for purity analysis, calibrating against certified standards .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions, and what kinetic models best describe its degradation?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 48 hours. Quantify degradation via HPLC and fit data to first-order kinetics. Acidic conditions (pH < 4) typically show faster hydrolysis of the chromanol ring .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetic properties of this compound, and how should biomarkers be selected?

- Methodological Answer :

- In Vitro : Use Caco-2 cell monolayers to assess intestinal permeability. Measure apparent permeability coefficients (Pₐₚₚ) and compare with reference compounds (e.g., propranolol for high permeability) .

- In Vivo : Administer this compound to rodent models and collect plasma samples at timed intervals. Quantify plasma concentrations via LC-MS/MS. Select biomarkers (e.g., hepatic CYP450 isoforms) to evaluate metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Follow PRISMA guidelines to screen literature, extract data, and assess bias. Prioritize studies with rigorous controls (e.g., sham-operated animals in neuroprotection assays) .

- Meta-Analysis : Pool data on IC₅₀ values (e.g., antioxidant assays) using random-effects models to account for inter-study variability. Stratify by assay type (DPPH vs. FRAP) to identify methodological biases .

Q. What computational approaches are suitable for predicting the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with mutagenesis assays .

- QSAR Modeling : Train models on descriptors like logP, polar surface area, and H-bond donors. Cross-validate with leave-one-out (LOO) methods to ensure robustness .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.